Cas no 835898-37-8 (5-Bromo-2-Phenylmethoxybenzonitrile)

5-Bromo-2-Phenylmethoxybenzonitrile is a brominated aromatic compound featuring a benzonitrile core substituted with a phenylmethoxy group at the ortho position. This structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the nitrile group offers versatility for derivatization. Its stable crystalline form ensures ease of handling and storage. The compound’s well-defined molecular architecture supports precise modifications, making it useful for developing bioactive molecules or advanced materials. High purity grades are available to meet rigorous research and industrial application requirements.
5-Bromo-2-Phenylmethoxybenzonitrile structure
835898-37-8 structure
Product Name:5-Bromo-2-Phenylmethoxybenzonitrile
CAS No:835898-37-8
MF:C14H10BrNO
MW:288.13930273056
MDL:MFCD01446695
CID:1809500
Update Time:2025-10-12

5-Bromo-2-Phenylmethoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 5-bromo-2-(phenylmethoxy)-
    • 2-(benzyloxy)-5-bromobenzonitrile
    • 2-Benzyloxy-5-bromo-benzonitrile
    • 5-Bromo-2-(phenylmethoxy)benzonitrile (ACI)
    • 5-Bromo-2-Phenylmethoxybenzonitrile
    • MDL: MFCD01446695
    • Inchi: 1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
    • InChI Key: PEIVFKIPZRHNDR-UHFFFAOYSA-N
    • SMILES: N#CC1C(OCC2C=CC=CC=2)=CC=C(Br)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

5-Bromo-2-Phenylmethoxybenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B751390-10mg
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835898-37-8
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$ 50.00 2022-06-06
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abcr
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€904.60 2023-07-18

5-Bromo-2-Phenylmethoxybenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  15 h, rt
Reference
p-Hydroxyphenacyl photoremovable protecting groups - Robust photochemistry despite substituent diversity
Givens, Richard S.; et al, Canadian Journal of Chemistry, 2011, 89(3), 364-384

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  23 h, reflux
Reference
Analogues of Orphan Nuclear Receptor Small Heterodimer Partner Ligand and Apoptosis Inducer (E)-4-[3-(1-Adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic Acid. 2. Impact of 3-Chloro Group Replacement on Inhibition of Proliferation and Induction of Apoptosis of Leukemia and Cancer Cell Lines
Xia, Zebin; et al, Journal of Medicinal Chemistry, 2012, 55(1), 233-249

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, reflux
Reference
Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5
Zhang, Peng; et al, Bioorganic & Medicinal Chemistry, 2010, 18(9), 3026-3035

Production Method 4

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetic anhydride ,  Pyridine ;  4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Synthesis of benzyloxycyanophenylboronic esters
El Bialy, Serry A. A.; et al, Heterocyclic Communications, 2011, 17, 11-16

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Potassium carbonate Solvents: Acetonitrile ;  15 min, 40 °C
1.2 3 h, reflux
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetic anhydride ,  Pyridine ;  4 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Synthesis of benzyloxycyanophenylboronic esters
El Bialy, Serry A. A.; et al, Heterocyclic Communications, 2011, 17, 11-16

Production Method 6

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Acetonitrile ;  12 h, 35 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Mechanistic study on iodine-catalyzed aromatic bromination of aryl ethers by N-Bromosuccinimide
Pramanick, Pranab Kumar; et al, Tetrahedron, 2017, 73(50), 7105-7114

Production Method 7

Reaction Conditions
1.1 -
2.1 Catalysts: Iodine Solvents: Acetonitrile ;  12 h, 35 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Mechanistic study on iodine-catalyzed aromatic bromination of aryl ethers by N-Bromosuccinimide
Pramanick, Pranab Kumar; et al, Tetrahedron, 2017, 73(50), 7105-7114

5-Bromo-2-Phenylmethoxybenzonitrile Raw materials

5-Bromo-2-Phenylmethoxybenzonitrile Preparation Products

5-Bromo-2-Phenylmethoxybenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:835898-37-8)5-Bromo-2-Phenylmethoxybenzonitrile
Order Number:A1042511
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:13
Price ($):601.0
Email:sales@amadischem.com

5-Bromo-2-Phenylmethoxybenzonitrile Related Literature

Additional information on 5-Bromo-2-Phenylmethoxybenzonitrile

Research Brief on 5-Bromo-2-Phenylmethoxybenzonitrile (CAS: 835898-37-8): Recent Advances and Applications

5-Bromo-2-Phenylmethoxybenzonitrile (CAS: 835898-37-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, pharmacological properties, and potential therapeutic uses.

Recent literature indicates that 5-Bromo-2-Phenylmethoxybenzonitrile serves as a versatile building block in organic synthesis. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative disorders. The compound's bromine and nitrile functional groups allow for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.

In addition to its synthetic applications, 5-Bromo-2-Phenylmethoxybenzonitrile has been investigated for its direct biological activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit moderate inhibitory activity against COX-2, suggesting potential anti-inflammatory effects. The researchers attributed this activity to the compound's ability to interact with the hydrophobic pocket of the COX-2 enzyme, as revealed by molecular docking studies.

The pharmacokinetic properties of 5-Bromo-2-Phenylmethoxybenzonitrile and its derivatives have also been a subject of recent research. A preclinical study published in European Journal of Pharmaceutical Sciences (2023) evaluated the metabolic stability and permeability of several derivatives, identifying promising candidates with improved oral bioavailability. These findings are particularly relevant for the development of orally administered drugs targeting chronic inflammatory conditions.

From a safety perspective, recent toxicological assessments of 5-Bromo-2-Phenylmethoxybenzonitrile have provided valuable insights. A 2024 study in Chemical Research in Toxicology reported that the compound shows favorable toxicity profiles in vitro, with no significant cytotoxicity observed at therapeutic concentrations. However, the researchers noted that further in vivo studies are needed to fully assess its safety profile.

Looking ahead, the potential applications of 5-Bromo-2-Phenylmethoxybenzonitrile appear promising. Several pharmaceutical companies have included derivatives of this compound in their drug discovery pipelines, particularly for oncology and inflammation-related indications. The compound's structural features make it an attractive scaffold for the development of targeted therapies, and ongoing research is expected to uncover additional therapeutic applications in the coming years.

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(CAS:835898-37-8)5-Bromo-2-Phenylmethoxybenzonitrile
A1042511
Purity:99%
Quantity:1g
Price ($):601.0
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